Cas no 1490196-24-1 (3-pentylazetidin-3-ol)

3-pentylazetidin-3-ol structure
3-pentylazetidin-3-ol structure
商品名:3-pentylazetidin-3-ol
CAS番号:1490196-24-1
MF:C8H17NO
メガワット:143.226682424545
CID:6388404
PubChem ID:65921079

3-pentylazetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-pentylazetidin-3-ol
    • 3-Azetidinol, 3-pentyl-
    • 1490196-24-1
    • CS-0353617
    • AKOS015262807
    • EN300-1852924
    • SCHEMBL7567388
    • インチ: 1S/C8H17NO/c1-2-3-4-5-8(10)6-9-7-8/h9-10H,2-7H2,1H3
    • InChIKey: UGIFRDSNEPNVCI-UHFFFAOYSA-N
    • ほほえんだ: N1CC(CCCCC)(O)C1

計算された属性

  • せいみつぶんしりょう: 143.131014166g/mol
  • どういたいしつりょう: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 99.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

  • 密度みつど: 0.957±0.06 g/cm3(Predicted)
  • ふってん: 233.2±15.0 °C(Predicted)
  • 酸性度係数(pKa): 14.71±0.20(Predicted)

3-pentylazetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1852924-5.0g
3-pentylazetidin-3-ol
1490196-24-1
5g
$3396.0 2023-06-03
Enamine
EN300-1852924-5g
3-pentylazetidin-3-ol
1490196-24-1
5g
$2443.0 2023-09-18
Enamine
EN300-1852924-1.0g
3-pentylazetidin-3-ol
1490196-24-1
1g
$1172.0 2023-06-03
Enamine
EN300-1852924-0.05g
3-pentylazetidin-3-ol
1490196-24-1
0.05g
$707.0 2023-09-18
Enamine
EN300-1852924-0.5g
3-pentylazetidin-3-ol
1490196-24-1
0.5g
$809.0 2023-09-18
Enamine
EN300-1852924-0.25g
3-pentylazetidin-3-ol
1490196-24-1
0.25g
$774.0 2023-09-18
Enamine
EN300-1852924-0.1g
3-pentylazetidin-3-ol
1490196-24-1
0.1g
$741.0 2023-09-18
Enamine
EN300-1852924-1g
3-pentylazetidin-3-ol
1490196-24-1
1g
$842.0 2023-09-18
Enamine
EN300-1852924-10.0g
3-pentylazetidin-3-ol
1490196-24-1
10g
$5037.0 2023-06-03
Enamine
EN300-1852924-2.5g
3-pentylazetidin-3-ol
1490196-24-1
2.5g
$1650.0 2023-09-18

3-pentylazetidin-3-ol 関連文献

3-pentylazetidin-3-olに関する追加情報

Comprehensive Analysis of 3-Pentylazetidin-3-ol (CAS No. 1490196-24-1): Properties, Applications, and Industry Insights

3-Pentylazetidin-3-ol (CAS No. 1490196-24-1) is a specialized organic compound belonging to the azetidine class, characterized by its unique structural framework combining a four-membered azetidine ring with a pentyl side chain and a hydroxyl group. This molecular configuration grants it distinct physicochemical properties, making it a compound of growing interest in pharmaceutical research, agrochemical development, and material science. The CAS number 1490196-24-1 serves as a critical identifier for researchers and regulatory bodies, ensuring precise classification in global chemical databases.

In recent years, the demand for 3-pentylazetidin-3-ol derivatives has surged due to their potential as intermediates in drug discovery. The compound’s azetidine ring is particularly noteworthy, as this motif is increasingly explored for its bioisosteric properties—a hot topic in medicinal chemistry. Researchers are investigating its role in improving metabolic stability and bioavailability of therapeutic candidates, aligning with trends in small-molecule drug design. Questions like "How does azetidine compare to pyrrolidine in drug development?" or "What are the synthetic routes for CAS 1490196-24-1?" frequently appear in academic forums, reflecting the compound’s relevance.

The synthesis of 3-pentylazetidin-3-ol typically involves multi-step organic reactions, including nucleophilic substitution and reduction processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize yield and purity—topics trending in green chemistry discussions. Environmental considerations are paramount; thus, methodologies minimizing hazardous byproducts (e.g., via catalytic hydrogenation) are prioritized. This aligns with industry searches for "sustainable synthesis of nitrogen heterocycles" or "eco-friendly azetidine production."

From an application standpoint, CAS 1490196-24-1 demonstrates versatility. In pharmaceuticals, its scaffold is leveraged to modulate receptor binding affinity, particularly in neurological and anti-inflammatory targets—a focus area given rising global health concerns. The pentylazetidin-3-ol moiety also shows promise in agrochemical formulations, where its structural rigidity may enhance pesticide durability. Such applications resonate with searches like "azetidine-based crop protection agents" or "novel heterocycles in agriculture."

Analytical characterization of 3-pentylazetidin-3-ol employs techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. Data reproducibility is critical, as highlighted by frequent queries such as "reference NMR peaks for 1490196-24-1" or "HPLC methods for azetidine alcohols." Regulatory compliance further necessitates rigorous documentation, with CAS No. 1490196-24-1 appearing in safety data sheets (SDS) to ensure proper handling protocols.

Market trends indicate expanding R&D investments in azetidine chemistry, driven by its potential in next-generation therapeutics. Patent filings referencing 3-pentylazetidin-3-ol derivatives have increased, particularly in oncology and CNS disease areas—topics dominating biomedical conferences. Concurrently, computational tools like molecular docking are being used to predict the compound’s interactions, addressing search trends such as "in silico modeling of azetidine scaffolds."

In conclusion, 3-pentylazetidin-3-ol (CAS No. 1490196-24-1) represents a compelling case study in modern heterocyclic chemistry. Its multifaceted applications, coupled with evolving synthetic methodologies, position it as a valuable asset across industries. As research continues to unravel its potential, this compound will likely remain a focal point in scientific literature and industrial innovation.

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